Lipophilicity Advantage Over Des-Phenyl Piperazine Analog (CAS 885924-56-1): Predicted CNS Penetration Potential
The target compound exhibits a computed XLogP3-AA of 4, compared to an XLogP3-AA of approximately 2.1 for its closest des-phenyl analog, N-(3,5-dichlorophenyl)-2-(piperazin-1-yl)acetamide (CAS 885924-56-1, CID 27733939) [1][2]. The ~1.9 log unit increase in lipophilicity conferred by the N-phenylpiperazine substituent is expected to enhance passive blood-brain barrier permeation and CNS biodistribution, a critical parameter for neuroscience-targeted screening applications [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4 (CID 985728) |
| Comparator Or Baseline | XLogP3-AA = 2.1 (estimated for CAS 885924-56-1, CID 27733939) |
| Quantified Difference | ΔXLogP3-AA ≈ +1.9 log units |
| Conditions | Computed property (PubChem XLogP3 algorithm, release 2025.09.15) |
Why This Matters
The ~1.9 log unit higher lipophilicity indicates substantially better predicted passive BBB permeation, directly impacting compound selection for CNS drug discovery programs where brain exposure is required.
- [1] PubChem Computed Properties: XLogP3-AA = 4 for CID 985728. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/985728. View Source
- [2] PubChem Compound Summary for CID 27733939: N-(3,5-dichlorophenyl)-2-(piperazin-1-yl)acetamide (CAS 885924-56-1). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/27733939. View Source
